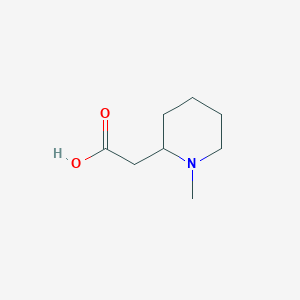

2-(1-Methylpiperidin-2-yl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(1-methylpiperidin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-9-5-3-2-4-7(9)6-8(10)11/h7H,2-6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGBQBRPEHILFLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80390234 | |

| Record name | (1-methylpiperidin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107388-72-7 | |

| Record name | (1-methylpiperidin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance and Research Context of 2 1 Methylpiperidin 2 Yl Acetic Acid

The importance of 2-(1-Methylpiperidin-2-yl)acetic acid in research is primarily linked to the broader significance of the piperidine (B6355638) scaffold in drug discovery and development. Piperidine and its derivatives are among the most prevalent heterocyclic motifs found in pharmaceuticals and biologically active compounds. Their ability to confer favorable physicochemical properties, such as aqueous solubility and lipophilicity, makes them attractive components for modulating the pharmacokinetic profiles of drug candidates.

The specific arrangement of a methyl group on the piperidine nitrogen and an acetic acid side chain at the 2-position gives this compound distinct structural and chemical properties. Its bifunctional nature, possessing both a tertiary amine and a carboxylic acid, allows it to serve as a versatile building block in organic synthesis. The presence of a chiral center at the 2-position of the piperidine ring also introduces the potential for stereospecific interactions with biological targets, a critical consideration in modern drug design.

While dedicated studies on the biological activity of this compound itself are not prominent in the public domain, its value is underscored by its inclusion in patent literature as a precursor to novel therapeutic agents. This suggests that its contribution to the bioactivity of the final compounds is a key aspect of its utility.

Table 1: Chemical and Physical Properties of this compound and its Hydrochloride Salt

| Property | This compound (Free Base) | This compound hydrochloride |

| CAS Number | 107388-72-7 | 60979-27-3 |

| Molecular Formula | C₈H₁₅NO₂ | C₈H₁₆ClNO₂ |

| Molecular Weight | 157.21 g/mol | 193.67 g/mol |

| InChI | InChI=1S/C8H15NO2/c1-9-5-3-2-4-7(9)6-8(10)11/h7H,2-6H2,1H3,(H,10,11) | Not available |

| InChIKey | IGBQBRPEHILFLU-UHFFFAOYSA-N | Not available |

| SMILES | CN1CCCCC1CC(=O)O | Not available |

Data sourced from PubChemLite and commercial supplier information. uni.lu

Historical Perspective of Academic Investigations on 2 1 Methylpiperidin 2 Yl Acetic Acid

A review of historical academic literature reveals a scarcity of research focused directly on 2-(1-Methylpiperidin-2-yl)acetic acid. Its emergence appears to be more closely tied to the development of synthetic methodologies for piperidine (B6355638) derivatives and their subsequent application in medicinal chemistry. The synthesis of related piperidine-2-acetic acid structures has been a subject of interest for decades, often as part of efforts to create novel analogs of natural products or to explore new pharmacophores.

The historical research context for this compound is therefore best understood by examining the broader evolution of piperidine chemistry. The development of stereoselective methods for the synthesis of substituted piperidines has been a significant area of research, as the biological activity of piperidine-containing compounds can be highly dependent on their stereochemistry. While specific historical synthetic routes for this compound are not well-documented in academic journals, its structural simplicity suggests that it could be prepared through established synthetic transformations, such as the N-methylation of piperidine-2-acetic acid or the elaboration of a suitable N-methyl-2-substituted piperidine precursor.

The appearance of this compound and its hydrochloride salt in chemical supplier catalogs and patent filings from the latter half of the 20th century onwards indicates its availability and use as a research chemical, likely driven by the needs of the pharmaceutical industry.

Overview of Current Research Trajectories for 2 1 Methylpiperidin 2 Yl Acetic Acid

Development of Novel Synthetic Routes for this compound

The development of new synthetic routes to this compound often focuses on efficiency, atom economy, and the introduction of the required substituents at the 2-position of the piperidine ring. One plausible and widely applicable strategy involves the catalytic hydrogenation of a corresponding pyridine precursor, followed by N-methylation and subsequent elaboration of the side chain.

A common starting material for such a synthesis is 2-pyridineacetic acid or its ester. The pyridine ring can be reduced to a piperidine ring under various catalytic hydrogenation conditions. Platinum oxide (PtO₂), also known as Adams' catalyst, is effective for this transformation, typically carried out in a protic solvent like acetic acid under hydrogen pressure.

Following the formation of 2-piperidineacetic acid, the secondary amine of the piperidine ring is selectively methylated. Reductive amination using formaldehyde (B43269) in the presence of a reducing agent like formic acid (Eschweiler-Clarke reaction) or sodium cyanoborohydride is a standard method for introducing the N-methyl group. This approach avoids the use of hazardous methylating agents like dimethyl sulfate or methyl iodide.

An alternative route involves the synthesis of 2-(1-Methylpiperidin-2-yl)acetonitrile as a key intermediate. This can be achieved through various methods, including the alkylation of 1-methylpiperidine-2-carbonitrile or the catalytic reduction of 1-methyl-2-pyridineacetonitrile. The resulting nitrile is then hydrolyzed under acidic or basic conditions to yield the desired carboxylic acid.

| Route | Key Steps | Reagents and Conditions |

| Route A | 1. Catalytic Hydrogenation2. N-Methylation | 1. 2-Pyridineacetic acid, H₂, PtO₂, Acetic Acid2. Formaldehyde, Formic Acid (Eschweiler-Clarke) |

| Route B | 1. Synthesis of Nitrile Intermediate2. Hydrolysis | 1. e.g., Catalytic reduction of 1-methyl-2-pyridineacetonitrile2. Strong acid (e.g., HCl) or base (e.g., NaOH), heat |

Chiral Synthesis Approaches for Stereoisomers of this compound

Since the C2 position of the piperidine ring is a stereocenter, the development of enantioselective syntheses to obtain specific stereoisomers of this compound is of significant interest. Chiral synthesis can be approached in several ways, including the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis.

One strategy begins with a chiral starting material, such as an enantiomerically pure amino acid. For instance, L-lysine can be a precursor for the synthesis of chiral piperidine derivatives. Through a series of transformations, the amino acid backbone can be cyclized and modified to form the desired piperidine ring with a defined stereochemistry at the C2 position.

Asymmetric hydrogenation of a suitable prochiral pyridine precursor using a chiral catalyst is another powerful method. Chiral rhodium or ruthenium complexes with chiral phosphine ligands have been successfully employed for the enantioselective reduction of various pyridine derivatives.

The Strecker synthesis, a classic method for preparing α-amino acids, can also be adapted for the asymmetric synthesis of 2-aminopiperidine derivatives, which can then be converted to the target acetic acid. The use of a chiral amine or a chiral catalyst in the Strecker reaction can induce stereoselectivity. The resulting aminonitrile can be hydrolyzed to the corresponding amino acid, and subsequent N-methylation and deamination steps can lead to the desired product.

| Approach | Description |

| Chiral Pool Synthesis | Utilization of enantiomerically pure starting materials like amino acids (e.g., L-lysine) to construct the chiral piperidine ring. |

| Asymmetric Catalysis | Enantioselective hydrogenation of a prochiral pyridine precursor using a chiral metal catalyst (e.g., Rhodium or Ruthenium complexes). |

| Asymmetric Strecker Synthesis | Use of a chiral auxiliary or catalyst in the Strecker reaction to generate an enantiomerically enriched α-aminonitrile intermediate. |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. This involves the use of safer solvents, minimizing waste, and improving energy efficiency.

One key aspect is the use of catalytic methods, such as the catalytic hydrogenation of pyridines, which reduces the need for stoichiometric reagents and often proceeds under milder conditions than traditional reduction methods. The use of heterogeneous catalysts, like platinum on carbon (Pt/C), simplifies product purification and allows for catalyst recycling.

Solvent selection is another critical factor. The replacement of hazardous organic solvents with greener alternatives, such as water, ethanol, or 2-methyltetrahydrofuran (2-MeTHF), is a primary goal. While the solubility of some reactants may be a challenge, the use of phase-transfer catalysts or biphasic systems can often overcome these limitations.

Atom economy is also a central tenet of green chemistry. Synthetic routes that maximize the incorporation of all starting material atoms into the final product are preferred. One-pot or tandem reactions, where multiple synthetic steps are carried out in the same reaction vessel without isolating intermediates, can significantly improve efficiency and reduce waste. For instance, a one-pot reductive amination to introduce the N-methyl group directly after the hydrogenation of the pyridine ring would be a greener approach.

| Green Chemistry Principle | Application in Synthesis |

| Catalysis | Use of heterogeneous catalysts (e.g., Pt/C) for hydrogenation, allowing for easier separation and recycling. |

| Safer Solvents | Replacement of hazardous solvents with water, ethanol, or other green alternatives where feasible. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of starting materials into the final product, such as through one-pot reactions. |

Scalable Synthetic Protocols for Research-Grade this compound

The development of scalable synthetic protocols is essential for producing sufficient quantities of this compound for research and development purposes. A scalable process must be robust, safe, and economically viable.

The catalytic hydrogenation of a pyridine precursor is generally a scalable process. The use of flow chemistry, where reactants are continuously passed through a reactor containing a packed bed of a heterogeneous catalyst, can offer significant advantages in terms of safety, control, and throughput compared to batch processing.

For the N-methylation step, the Eschweiler-Clarke reaction is a scalable and cost-effective method that avoids the use of expensive or highly toxic reagents. The purification of the final product is also a key consideration for scalability. Crystallization is often the preferred method for isolating the final product in high purity on a large scale. If the compound is an oil, conversion to a crystalline salt, such as the hydrochloride salt, can facilitate purification.

Process safety is paramount in scalable synthesis. A thorough hazard assessment of all reagents, intermediates, and reaction conditions is necessary. For example, the handling of hydrogen gas in catalytic hydrogenation requires appropriate safety measures.

| Consideration | Importance in Scalable Synthesis |

| Robustness | The synthetic route should be reproducible and tolerant of minor variations in reaction conditions. |

| Safety | A thorough understanding and mitigation of potential hazards associated with reagents and reactions. |

| Purification | Development of an efficient and scalable method for isolating the final product in high purity, such as crystallization. |

| Cost-Effectiveness | Use of readily available and inexpensive starting materials and reagents. |

Conformational Analysis of this compound using Spectroscopic Techniques

The conformational preferences of this compound are primarily dictated by the piperidine ring, which is known to adopt a chair conformation to minimize torsional and angular strain. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and computational modeling, are pivotal in elucidating the dominant conformations of this molecule.

The piperidine ring in this compound can exist in two principal chair conformations, which interconvert through a process of ring inversion. In one conformation, the acetic acid substituent at the C2 position is in an axial orientation, while in the other, it is equatorial. The N-methyl group also has axial and equatorial possibilities. However, extensive studies on N-methylpiperidine have established a strong preference for the conformer where the methyl group occupies the equatorial position to avoid steric hindrance. nih.gov

In the case of this compound, the conformational equilibrium is further influenced by the bulky acetic acid group at the adjacent carbon. It is generally expected that the conformer with the C2-acetic acid substituent in the equatorial position will be more stable, thus minimizing 1,3-diaxial interactions.

Expected Spectroscopic Data from NMR Analysis:

Proton NMR (¹H NMR) spectroscopy is a powerful tool for conformational analysis. The coupling constants (J-values) between adjacent protons are highly dependent on the dihedral angle between them, as described by the Karplus equation. For a chair conformation, the coupling constant between two axial protons (Jax-ax) is typically large (10-13 Hz), while the coupling between an axial and an equatorial proton (Jax-eq) or two equatorial protons (Jeq-eq) is much smaller (2-5 Hz).

By analyzing the coupling patterns of the protons on the piperidine ring, particularly the proton at C2, the predominant conformation can be determined. For instance, a large coupling constant for the C2 proton would suggest it is in an axial position, which would in turn place the acetic acid group in an equatorial orientation.

Nuclear Overhauser Effect (NOE) experiments can provide through-space correlations between protons, further confirming the conformational arrangement. For example, an NOE between the axial protons at C2, C4, and C6 would be indicative of a chair conformation.

Representative Spectroscopic Data Table:

| Parameter | Expected Value for Equatorial Acetic Acid Conformer | Expected Value for Axial Acetic Acid Conformer |

| ¹H NMR J(H2-H3ax) | ~2-5 Hz | ~10-13 Hz |

| ¹H NMR J(H2-H3eq) | ~2-5 Hz | ~2-5 Hz |

| ¹³C NMR Chemical Shift of C2 | Lower field | Higher field |

| NOE between H2 and H6ax | Weak or absent | Strong |

Stereoisomer Elucidation and Absolute Configuration Determination of this compound

The C2 carbon of the piperidine ring in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers: (R)-2-(1-Methylpiperidin-2-yl)acetic acid and (S)-2-(1-Methylpiperidin-2-yl)acetic acid. These enantiomers are non-superimposable mirror images of each other and will have identical physical properties, except for their interaction with plane-polarized light and other chiral molecules.

The elucidation of these stereoisomers typically involves chiral separation techniques, followed by methods to determine the absolute configuration of each enantiomer.

Chiral Separation:

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a common method for separating enantiomers. The differential interaction of the (R) and (S) enantiomers with the chiral selector in the column leads to different retention times, allowing for their separation and quantification. The existence of a commercially available (S)-enantiomer (CAS 265324-90-1) confirms that such separations have been successfully achieved.

Absolute Configuration Determination:

Determining the absolute configuration (whether an enantiomer is R or S) is a more complex task. Several methods can be employed:

X-ray Crystallography: If a single crystal of one of the enantiomers can be grown, X-ray diffraction analysis can unambiguously determine its three-dimensional structure and thus its absolute configuration.

Chiral Derivatization: The enantiomers can be reacted with a chiral derivatizing agent of known absolute configuration to form diastereomers. These diastereomers have different physical properties and can be separated by standard chromatographic or spectroscopic techniques. The known configuration of the derivatizing agent allows for the deduction of the absolute configuration of the original enantiomer.

Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD): These spectroscopic techniques measure the differential absorption of left and right circularly polarized light. By comparing the experimental spectra with those predicted by quantum chemical calculations for the R and S enantiomers, the absolute configuration can be assigned.

A study on the synthesis of the structurally similar (R)-(-)-phenylpiperidin-1-yl-acetic acid utilized the conversion to a diastereomeric amide with (S)-(-)-1-phenylethylamine to confirm the enantiomeric purity by NMR, a technique applicable to the title compound.

Dynamic Stereochemistry and Isomerization Pathways of this compound

The stereochemistry of this compound is not static. The molecule undergoes dynamic processes, primarily ring inversion of the piperidine ring and rotation around the C2-C(acetic acid) single bond.

Ring Inversion:

The two chair conformations of the piperidine ring are in a constant state of interconversion. The energy barrier for this ring flip is relatively low, meaning the process is fast at room temperature. This rapid inversion can lead to averaged signals in NMR spectra if the two conformers have similar energies. However, as discussed, the presence of the N-methyl and C2-acetic acid substituents likely leads to a strong preference for one conformer, simplifying the observed spectra.

Side Chain Rotation:

Rotation around the single bond connecting the acetic acid group to the piperidine ring is also a dynamic process. The energy barrier for this rotation will depend on the steric interactions between the carboxylic acid group and the adjacent N-methyl group and piperidine ring protons. Different rotational conformers (rotamers) may exist, and their relative populations can be influenced by solvent and temperature.

Isomerization Pathways:

Under certain conditions, it might be possible for the chiral center at C2 to undergo racemization, which is the conversion of one enantiomer into an equal mixture of both. This would require the breaking and reforming of one of the bonds at the C2 position. For this particular compound, such a process would likely require harsh chemical conditions and is not expected to occur under normal physiological or experimental conditions.

Impact of Stereochemistry on Biological Recognition and Activity

The three-dimensional arrangement of atoms in a molecule is critical for its interaction with biological macromolecules such as enzymes and receptors. Since these biological targets are themselves chiral, they often exhibit a high degree of stereoselectivity, meaning they will bind to one enantiomer of a chiral drug much more strongly than the other.

It is well-established in medicinal chemistry that the different enantiomers of a chiral drug can have vastly different pharmacological activities. One enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects.

While specific biological activity data for the enantiomers of this compound are not widely published, it is highly probable that they would exhibit different biological profiles. The precise spatial orientation of the acetic acid and N-methyl groups, which are key functional groups for potential interactions with a biological target, will differ between the (R) and (S) enantiomers.

Hypothetical Biological Activity Data Table:

This table illustrates a hypothetical scenario of how the stereochemistry could impact the biological activity, based on common observations for chiral drugs.

| Stereoisomer | Binding Affinity (Ki) to Target X | In Vitro Potency (IC₅₀) on Target X |

| (R)-2-(1-Methylpiperidin-2-yl)acetic acid | 10 nM | 25 nM |

| (S)-2-(1-Methylpiperidin-2-yl)acetic acid | 500 nM | >1000 nM |

| Racemic Mixture | 10 nM (for the R-component) | ~50 nM |

In this hypothetical example, the (R)-enantiomer shows significantly higher binding affinity and potency compared to the (S)-enantiomer. This highlights the critical importance of studying the stereoisomers of any chiral compound intended for biological applications.

Biological and Biochemical Activities of 2 1 Methylpiperidin 2 Yl Acetic Acid

Interactions of 2-(1-Methylpiperidin-2-yl)acetic acid with Enzymes and Metabolic Pathways

Enzyme Inhibition and Activation Studies with this compound

No studies detailing the inhibitory or activating effects of this compound on any specific enzymes have been found in the scientific literature.

Role of this compound in Cellular Metabolic Fluxes

There is no available research on the impact of this compound on cellular metabolic pathways or fluxes.

Investigations into this compound and Protein Synthesis Mechanisms

No investigations into the effects of this compound on protein synthesis have been documented.

Receptor Binding and Ligand-Target Interactions of this compound

Identification of Putative Receptors for this compound

There is no information available regarding the identification of any putative biological receptors for this compound.

Quantitative Binding Affinity Studies of this compound

No quantitative binding affinity studies for this compound have been reported.

Neurochemical Research Involving this compound

It is important to note that while research exists for structurally related compounds containing piperidine (B6355638) or acetic acid moieties, this information is not directly applicable to This compound due to the unique structure and properties of each chemical entity. The biological and biochemical effects of a compound are highly specific to its precise chemical structure.

Future research may elucidate the pharmacological profile of This compound , but at present, it remains an uncharacterized compound in the scientific literature from the perspective of its biological and biochemical activities.

Design, Synthesis, and Structure Activity Relationship Sar Studies of 2 1 Methylpiperidin 2 Yl Acetic Acid Derivatives

Rational Design of 2-(1-Methylpiperidin-2-yl)acetic acid Analogs

The design of analogs of this compound is often guided by the targeted biological system, such as nicotinic or muscarinic acetylcholine (B1216132) receptors, and the desire to optimize pharmacokinetic and pharmacodynamic properties. researchgate.netnih.govnih.gov A key strategy in the rational design process is the use of bioisosteric replacements to modify the parent molecule's characteristics. drughunter.comnih.gov

The core structure of this compound presents several opportunities for modification: the piperidine (B6355638) ring, the N-methyl group, and the acetic acid side chain. For instance, the piperidine ring itself can be considered a bioisostere for other cyclic amines, and its replacement with structures like 1-azaspiro[3.3]heptane has been explored to alter properties such as lipophilicity and metabolic stability. researchgate.net

A primary focus in the rational design of these analogs often involves the carboxylic acid moiety. While crucial for interacting with certain receptor sites, the carboxylic acid group can present challenges such as poor membrane permeability and potential for rapid metabolism. nih.govnih.gov Therefore, its replacement with various bioisosteres is a common design tactic. These replacements can be broadly categorized into ionizable and neutral groups.

Ionizable Bioisosteres for the Carboxylic Acid Group:

| Bioisostere | Rationale for Use | Potential Advantages |

| Tetrazole | Mimics the acidity and charge distribution of a carboxylic acid. drughunter.com | Can enhance potency and alter metabolic pathways. drughunter.com |

| Acyl Sulfonamide | Provides a more acidic alternative to simple sulfonamides, better mimicking the pKa of carboxylic acids. drughunter.comnih.gov | Can form multiple hydrogen bonds, potentially increasing binding affinity. drughunter.com |

| Hydroxamic Acid | Can act as a chelating agent for metal ions in enzyme active sites. | May offer different binding interactions compared to a carboxylate. |

| Squaric Acid | A highly acidic, planar structure that can engage in unique hydrogen bonding patterns. | Can introduce rigidity and specific electronic properties. |

Neutral Bioisosteres for the Carboxylic Acid Group:

| Bioisostere | Rationale for Use | Potential Advantages |

| 2,2,2-Trifluoroethan-1-ol | A weakly acidic, lipophilic surrogate. nih.gov | May improve brain penetration and metabolic stability. nih.gov |

| Trifluoromethylketone (hydrated) | The hydrated form is bioisosteric with a carboxylic acid. nih.gov | Can offer a non-acidic alternative while maintaining similar spatial and electronic features. nih.gov |

| 1,2,4-Oxadiazole | A heterocyclic ring that can mimic the hydrogen bonding capacity of a carboxylic acid. | Can improve oral bioavailability and metabolic stability. |

| N-acyl-sulfonamide | Can act as a hydrogen bond donor and acceptor. | Offers a neutral alternative with distinct electronic properties. |

The rational design process may also involve modifying the piperidine ring. Substitutions on the ring can influence the molecule's conformation and its interaction with the target protein. Furthermore, the N-methyl group can be replaced with other alkyl or aryl groups to explore the impact on binding and selectivity.

Synthetic Strategies for Novel this compound Derivatives

The synthesis of derivatives of this compound can be approached through several routes, often starting from commercially available piperidine precursors. A common strategy involves the elaboration of the acetic acid side chain from a pre-formed piperidine ring.

One general approach begins with piperidine-2-carboxylic acid (pipecolic acid), which can be N-methylated using various reagents such as formaldehyde (B43269) under reductive amination conditions. The resulting 1-methylpiperidine-2-carboxylic acid can then be converted to its corresponding ester or amide derivatives through standard coupling reactions. For instance, reaction with an alcohol in the presence of an acid catalyst or a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) can yield the desired ester. Similarly, amide derivatives can be synthesized by activating the carboxylic acid (e.g., with thionyl chloride to form the acyl chloride) followed by reaction with a primary or secondary amine. semanticscholar.org

Alternatively, the acetic acid side chain can be introduced onto a pre-functionalized piperidine ring. For example, a 2-substituted piperidine can be alkylated with a suitable two-carbon electrophile, such as an α-haloacetate.

The synthesis of more complex analogs, particularly those involving modifications to the piperidine ring or the acetic acid moiety, often requires multi-step sequences. For instance, the synthesis of piperazine-2-acetic acid esters, which are structurally related, has been achieved from 1,2-diamines through a sequence of reactions including Michael addition and intramolecular cyclization. nih.gov Such strategies could potentially be adapted for the synthesis of certain piperidine-based analogs.

The following table summarizes some general synthetic transformations that could be employed in the synthesis of this compound derivatives:

| Reaction Type | Starting Material | Reagents and Conditions | Product |

| N-Methylation | Piperidine-2-carboxylic acid | Formaldehyde, Reducing Agent (e.g., H₂, Pd/C) | 1-Methylpiperidine-2-carboxylic acid |

| Esterification | 1-Methylpiperidine-2-carboxylic acid | Alcohol, Acid Catalyst (e.g., H₂SO₄) | This compound ester |

| Amidation | 1-Methylpiperidine-2-carboxylic acid | Amine, Coupling Agent (e.g., HATU, DCC) | This compound amide |

| Alkylation | 1-Methyl-2-(hydroxymethyl)piperidine | 1. Activation of alcohol (e.g., to tosylate) 2. Cyanide displacement 3. Hydrolysis | This compound |

Elucidation of Structure-Activity Relationships (SAR) within this compound Compound Series

The structure-activity relationship (SAR) for a series of this compound derivatives is highly dependent on the biological target. However, general trends can be inferred from studies on related piperidine-containing compounds. nih.govnih.gov

The Role of the Acetic Acid Moiety and its Bioisosteres: The nature of the acidic group or its replacement is a critical determinant of activity. For targets that require a charged interaction, the carboxylic acid is often essential for potency. However, in some cases, replacing it with a bioisostere like a tetrazole can lead to an increase in potency, potentially by optimizing the interaction with the receptor. drughunter.com For targets where a neutral ligand is preferred, replacement of the carboxylic acid with a non-ionizable group can lead to improved activity and better pharmacokinetic properties.

The Influence of the Piperidine Ring and its Substituents: The stereochemistry at the 2-position of the piperidine ring is often crucial for biological activity. The (R)- and (S)-enantiomers can exhibit significantly different potencies and selectivities. Substitutions on the piperidine ring can modulate activity by altering the compound's conformation, lipophilicity, and potential for additional binding interactions.

The Impact of the N-Methyl Group: The N-methyl group contributes to the basicity of the piperidine nitrogen and can engage in specific interactions with the target protein. Varying the size of this alkyl group can have a profound effect on activity. For example, in some receptor systems, larger N-substituents may be tolerated or even beneficial, while in others, a small methyl group may be optimal.

A hypothetical SAR study on a series of this compound amides targeting a generic receptor might yield data like the following:

| Compound | R1 (Amide Substituent) | R2 (Piperidine N-Substituent) | Biological Activity (IC₅₀, nM) |

| 1 | -NH₂ | -CH₃ | 500 |

| 2 | -NH-CH₃ | -CH₃ | 250 |

| 3 | -NH-Phenyl | -CH₃ | 100 |

| 4 | -NH-Phenyl | -H | >1000 |

| 5 | -NH-Phenyl | -CH₂CH₃ | 150 |

From this hypothetical data, one could infer that:

Substitution on the amide nitrogen with a phenyl group (compound 3) is beneficial for activity compared to an unsubstituted amide (compound 1) or a methyl-substituted amide (compound 2).

The N-methyl group on the piperidine ring is important for activity, as its removal leads to a significant loss of potency (compound 4).

Increasing the size of the N-alkyl group from methyl to ethyl (compound 5) slightly decreases activity compared to the N-methyl analog (compound 3).

Structure-Property Relationships (SPR) of this compound Derivatives

Structure-property relationships (SPR) focus on how modifications to the chemical structure influence the physicochemical properties of the molecule, which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile.

Acidity/Basicity (pKa): The pKa of the carboxylic acid and the piperidine nitrogen are important for solubility and interaction with biological targets. The carboxylic acid is weakly acidic, while the tertiary amine of the piperidine is basic. Esterification or amidation of the carboxylic acid removes the acidic proton, leaving only the basic nitrogen. Bioisosteric replacement of the carboxylic acid can significantly alter the acidity. For instance, a tetrazole is more acidic than a carboxylic acid, while a trifluoroethanol group is much less acidic. drughunter.comnih.gov

Metabolic Stability: The metabolic stability of these derivatives is influenced by their structure. The carboxylic acid group can be a site for glucuronidation, a common metabolic pathway. nih.gov Ester derivatives can be susceptible to hydrolysis by esterases in the plasma and tissues, potentially acting as prodrugs that release the active carboxylic acid. nih.gov Amides are generally more stable to hydrolysis than esters. The N-methyl group and the piperidine ring can also be sites of metabolism, for example, through N-demethylation or ring oxidation.

The following table illustrates potential SPR trends for this class of compounds:

| Structural Modification | Effect on Lipophilicity (logD at pH 7.4) | Effect on Aqueous Solubility | Potential Impact on Metabolic Stability |

| Conversion of COOH to COOEt | Increase | Decrease | Ester may be hydrolyzed to the active acid. |

| Conversion of COOH to CONHPh | Significant Increase | Significant Decrease | Amide bond is generally more stable than an ester. |

| Replacement of COOH with Tetrazole | Decrease | Increase | May alter metabolic profile compared to the carboxylic acid. |

| Replacement of N-CH₃ with N-H | Decrease | Increase | May be a substrate for different metabolic enzymes. |

Advanced Analytical Methodologies for 2 1 Methylpiperidin 2 Yl Acetic Acid in Research

Development of High-Resolution Spectroscopic Techniques for 2-(1-Methylpiperidin-2-yl)acetic acid

High-resolution spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound. Methods such as Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), and Raman spectroscopy offer complementary information about the molecule's electronic and vibrational properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique analyzes the electronic transitions within a molecule. For this compound, the primary chromophore is the carboxylic acid group. The absorption is typically in the far UV region, around 200-210 nm, corresponding to the n→π* transition of the carbonyl group. While UV-Vis spectroscopy is not highly specific for detailed structural analysis of this compound, it is valuable for quantitative analysis in pure solutions using the Beer-Lambert law. The polarity of the solvent can influence the absorption maximum (λmax), a phenomenon known as solvatochromism physchemres.orgresearchgate.net.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is a powerful tool for identifying the functional groups present in this compound. The spectrum would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds. The presence of the carboxylic acid group would be confirmed by a broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a strong C=O (carbonyl) stretching band around 1700-1730 cm⁻¹. The N-methyl group and the piperidine (B6355638) ring would show C-H stretching vibrations just below 3000 cm⁻¹ and C-N stretching vibrations in the 1000-1250 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid (O-H) | Stretching | 2500 - 3300 (broad) |

| Alkyl (C-H) | Stretching | 2850 - 2995 |

| Carboxylic Acid (C=O) | Stretching | 1700 - 1730 |

| Methylene (CH₂) | Scissoring | ~1465 |

| Carboxylic Acid (C-O) | Stretching | 1210 - 1320 |

| Alkyl Amine (C-N) | Stretching | 1000 - 1250 |

Chromatographic Methods for Separation and Quantification of this compound in Complex Matrices

Chromatographic techniques are essential for separating this compound from impurities or other components in complex mixtures, such as biological fluids or reaction media, and for its precise quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of non-volatile and polar compounds like this compound. researchgate.net Reversed-phase HPLC, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase, is the most suitable approach. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with additives such as formic acid or acetic acid to improve peak shape and control the ionization state of the carboxylic acid and the tertiary amine. mdpi.com Detection can be achieved using a UV detector set at a low wavelength (~210 nm) or, for higher sensitivity and selectivity, a mass spectrometer.

Gas Chromatography (GC): GC is a high-resolution separation technique, but its application to this compound requires a derivatization step. mdpi.com The compound's polarity and low volatility, due to the carboxylic acid group, make it unsuitable for direct GC analysis. Derivatization, for instance, by esterification of the carboxylic acid group (e.g., to its methyl or ethyl ester), converts the analyte into a more volatile and thermally stable form. mdpi.com Separation is typically performed on a capillary column with a polar stationary phase. Detection is commonly achieved using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), with the latter providing structural information for confirmation. scholars.directgoogle.com

| Parameter | HPLC Method | GC Method (after derivatization) |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Capillary Column (e.g., DB-17, 30 m x 0.53 mm) researchgate.net |

| Mobile Phase / Carrier Gas | Acetonitrile/Water with 0.1% Formic Acid (gradient elution) | Helium at a constant flow (e.g., 1-2 mL/min) scholars.directresearchgate.net |

| Flow Rate | 0.5 - 1.5 mL/min | N/A |

| Oven Temperature | Ambient or controlled (e.g., 40 °C) | Temperature programmed (e.g., initial 120°C, ramp to 300°C) scholars.direct |

| Detection | UV (210 nm) or Mass Spectrometry (LC-MS) | Mass Spectrometry (GC-MS) or FID |

| Sample Preparation | Dilution, filtration, solid-phase extraction (SPE) | Extraction followed by derivatization (e.g., esterification) |

Mass Spectrometry-Based Profiling of this compound and its Metabolites

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a cornerstone for the sensitive and specific analysis of this compound and its metabolites. kuleuven.be High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, facilitating unambiguous molecular formula assignment. nih.govnih.gov

LC-MS/MS Analysis: Tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying low levels of the compound in complex biological matrices like plasma or urine. researchgate.netnih.gov Using an electrospray ionization (ESI) source in positive ion mode, the parent molecule is protonated to form the precursor ion [M+H]⁺. In the collision cell of the mass spectrometer, this precursor ion is fragmented to produce characteristic product ions. By monitoring specific precursor-to-product ion transitions (Selected Reaction Monitoring, SRM), exceptional selectivity and sensitivity can be achieved.

Metabolite Profiling: The metabolic pathways of this compound can be investigated using HRMS. Common metabolic transformations for such compounds include N-demethylation, hydroxylation of the piperidine ring, and conjugation reactions. HRMS can detect the mass shifts corresponding to these metabolic changes, allowing for the identification of potential metabolites. For example, N-demethylation would result in a mass decrease of 14.01565 Da (CH₂), while hydroxylation would cause a mass increase of 15.99491 Da (O). Subsequent MS/MS fragmentation of these metabolite ions helps to pinpoint the site of modification.

| Adduct Type | Formula | Predicted m/z |

|---|---|---|

| Protonated [M+H]⁺ | [C₈H₁₆NO₂]⁺ | 158.1176 |

| Sodiated [M+Na]⁺ | [C₈H₁₅NO₂Na]⁺ | 180.0995 |

| Potassiated [M+K]⁺ | [C₈H₁₅NO₂K]⁺ | 196.0734 |

| Ammoniated [M+NH₄]⁺ | [C₈H₁₉N₂O₂]⁺ | 175.1441 |

| Deprotonated [M-H]⁻ | [C₈H₁₄NO₂]⁻ | 156.1030 |

Advanced NMR and X-ray Crystallography Studies of this compound

For unequivocal structure confirmation and detailed three-dimensional characterization, Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the definitive methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments provide a complete picture of the molecule's covalent structure and connectivity.

¹H NMR: The proton NMR spectrum would show distinct signals for the N-methyl group (a singlet around 2.3 ppm), the protons on the piperidine ring, and the methylene protons of the acetic acid side chain. The chemical shifts and coupling patterns of the ring protons would provide information about their relative stereochemistry.

¹³C NMR: The carbon NMR spectrum would display eight unique signals corresponding to each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would appear at the most downfield position (around 170-180 ppm), while the N-methyl carbon would be found in the upfield region (around 40-45 ppm). rsc.org

| Atom Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Carboxylic Acid (C=O) | N/A | ~175 |

| Piperidine C2 (CH) | ~3.0 | ~65 |

| Acetic Acid (CH₂) | ~2.5 - 2.8 | ~38 |

| N-Methyl (CH₃) | ~2.3 | ~42 |

| Piperidine C6 (CH₂) | ~2.8 (eq), ~2.2 (ax) | ~56 |

| Piperidine C3, C4, C5 (CH₂) | ~1.2 - 1.8 | ~20 - 30 |

X-ray Crystallography: This technique provides the absolute proof of a molecule's three-dimensional structure in the solid state, provided a suitable single crystal can be grown. The analysis yields precise data on bond lengths, bond angles, and torsional angles. researchgate.net For this compound, which exists as a zwitterion, crystallography would reveal the conformation of the piperidine ring (typically a chair conformation), the orientation of the acetic acid and N-methyl substituents, and the details of intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. researchgate.net

Computational Chemistry and Molecular Modeling of 2 1 Methylpiperidin 2 Yl Acetic Acid

Quantum Chemical Calculations on 2-(1-Methylpiperidin-2-yl)acetic acid Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure of molecules like this compound. These methods can predict a variety of properties, including optimized molecular geometry, vibrational frequencies, and electronic properties such as frontier molecular orbital energies (HOMO and LUMO).

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability. Furthermore, the molecular electrostatic potential (MEP) map, which can be generated from these calculations, illustrates the charge distribution and can predict sites for electrophilic and nucleophilic attack. nih.gov

Table 1: Representative Quantum Chemical Calculation Data for a Piperidine (B6355638) Derivative

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 2.1 D |

Note: The data in this table are representative values for a generic piperidine derivative and are intended for illustrative purposes.

Molecular Dynamics Simulations of this compound in Biological Environments

Molecular dynamics (MD) simulations provide a means to study the conformational dynamics and interactions of this compound in a simulated biological environment, such as in aqueous solution or near a protein binding site. These simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of molecular motion over time.

A key aspect of the behavior of this compound is the conformational preference of the substituent at the 2-position of the piperidine ring. For 2-substituted piperidines, the substituent can adopt either an axial or an equatorial position. Computational studies on similar N-acylpiperidines have shown a preference for the axial orientation of the 2-substituent due to pseudoallylic strain. nih.gov The conformational landscape of this compound, including the puckering of the piperidine ring and the orientation of the acetic acid side chain, can be thoroughly explored using MD simulations.

In a biological context, MD simulations can be used to model the interaction of this compound with a target protein. By placing the molecule in the binding site of a protein and simulating the system's dynamics, one can gain insights into the stability of the protein-ligand complex, the key intermolecular interactions (such as hydrogen bonds and hydrophobic contacts), and the conformational changes that may occur upon binding.

Table 2: Conformational Preferences of 2-Substituted Piperidine Derivatives from Computational Studies

| Derivative | Preferred Conformation of 2-Substituent | Reference |

|---|---|---|

| 2-methyl-1-phenylpiperidine | Axial | nih.gov |

| N,2-dimethylpiperidine-1-carboxamide | Axial | nih.gov |

| 1-(2-methyl-1-piperidyl)ethanone | Axial | nih.gov |

Note: This table illustrates the conformational preferences of related 2-substituted piperidines as determined by computational methods.

In Silico Screening and Virtual Ligand Design Based on this compound Scaffold

The this compound scaffold can serve as a valuable starting point for the discovery of new bioactive molecules through in silico screening and virtual ligand design. thieme-connect.comresearchgate.net These computational techniques allow for the rapid evaluation of large libraries of virtual compounds to identify those with a high probability of binding to a specific biological target.

Virtual screening can be performed using either ligand-based or structure-based approaches. In ligand-based virtual screening, a known active molecule is used as a template to search for other compounds with similar properties. In structure-based virtual screening, the three-dimensional structure of the target protein is used to dock a library of compounds into the binding site and score their potential binding affinity.

A study on the identification of potential inhibitors for the SARS-CoV-2 main protease (Mpro) utilized structure-based virtual screening and identified a compound containing a 1-methyl-piperidin-2-ylmethyl moiety, which is structurally very similar to the scaffold of interest. nih.gov The docking pose of this compound revealed key hydrogen bond interactions within the binding pocket of the enzyme, highlighting the potential of this scaffold to be developed into potent inhibitors. nih.gov

Table 3: Example of Virtual Screening Hit with a Similar Scaffold

| Compound | Target | Docking Score (kcal/mol) | Key Interactions |

|---|---|---|---|

| 1-{[(1-Methyl-piperidin-2-ylmethyl)-carbamoyl]-methyl}-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid (4-fluoro-phenyl)-amide | SARS-CoV-2 Mpro | -6.63 | Hydrogen bonds with key residues in the binding pocket |

Note: This table presents data from a virtual screening study on a compound with a scaffold closely related to this compound. nih.gov

Predictive Modeling of this compound Biological Interactions

Predictive modeling, particularly through the development of Quantitative Structure-Activity Relationship (QSAR) models, can be used to correlate the structural features of this compound and its analogs with their biological activities. nih.govdrugdesign.orgnih.gov QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activities.

In addition to predicting activity, computational models can also forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. bhsai.orgresearchgate.netijsdr.orgresearchgate.net Predictive ADMET modeling is a crucial component of modern drug discovery, as it helps to identify potential liabilities of a drug candidate early in the development process. Various software programs are available that can predict a wide range of ADMET properties based on the molecular structure. For instance, in silico ADMET studies on 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine predicted high gastrointestinal absorption and passive brain permeation. nih.gov

Table 4: Representative Predicted ADMET Properties for a Piperidine-Containing Compound

| ADMET Property | Predicted Value/Classification |

|---|---|

| Aqueous Solubility (logS) | -2.5 (Soluble) |

| Blood-Brain Barrier (BBB) Permeability | High |

| CYP2D6 Inhibition | Non-inhibitor |

| hERG Inhibition | Low risk |

| Ames Mutagenicity | Non-mutagenic |

Note: The data in this table are representative predicted ADMET properties for a generic piperidine-containing compound and are for illustrative purposes.

Preclinical Research Applications and Potential Therapeutic Relevance of 2 1 Methylpiperidin 2 Yl Acetic Acid

Investigation of 2-(1-Methylpiperidin-2-yl)acetic acid in Disease Models

A diligent search of scientific literature has yielded no specific studies investigating the effects of this compound in any preclinical disease models. While structurally related piperidine (B6355638) derivatives have been explored for a range of conditions, including neurological and metabolic disorders, no such research has been published for this exact molecule. Therefore, there is no data to present regarding its potential therapeutic relevance in this context.

Efficacy Studies of this compound in Relevant Biological Systems

There are no publicly available efficacy studies detailing the activity of this compound in relevant biological systems. Research into the biological targets, mechanism of action, and potential therapeutic effects of this specific compound has not been reported. As a result, no data tables on its efficacy can be compiled.

Mechanistic Toxicology of this compound and its Derivatives

Detailed mechanistic toxicology studies for this compound are absent from the scientific literature. Investigations into its potential for cytotoxicity, genotoxicity, or other adverse effects at a molecular level have not been published. Furthermore, no specific toxicological data on its derivatives could be found to provide a comparative context.

Pharmacokinetic Research Paradigms for this compound in Preclinical Development

There is a lack of published research on the pharmacokinetic properties of this compound in preclinical models. Key parameters such as absorption, distribution, metabolism, and excretion (ADME) have not been documented. Preclinical pharmacokinetic studies are crucial for determining the viability of a compound for further development, and the absence of such data for this compound indicates it has likely not been a significant focus of drug discovery efforts. mdpi.comgoogle.com

Without experimental data, no pharmacokinetic data tables can be generated.

Future Directions and Emerging Research Avenues for 2 1 Methylpiperidin 2 Yl Acetic Acid

Integration of Omics Technologies in 2-(1-Methylpiperidin-2-yl)acetic acid Research

The application of "omics" technologies, such as genomics, proteomics, and metabolomics, offers a powerful approach to elucidate the biological effects of novel chemical entities. In the context of this compound research, these technologies could be pivotal in identifying its mechanism of action and potential therapeutic targets.

Future research could involve treating cell lines or animal models with this compound and subsequently analyzing the changes in gene expression (transcriptomics), protein levels (proteomics), and metabolic profiles (metabolomics). This systems-level approach could reveal pathways modulated by the compound, providing insights into its potential efficacy and toxicity. For instance, if derivatives of this compound are investigated for neurological disorders, proteomics could identify changes in the expression of key neuronal proteins, while metabolomics could uncover alterations in neurotransmitter metabolism.

Table 1: Potential Applications of Omics Technologies in the Study of this compound

| Omics Technology | Potential Application | Expected Outcome |

| Transcriptomics | Analysis of gene expression changes in cancer cell lines treated with the compound. | Identification of oncogenic or tumor suppressor pathways affected by the compound. |

| Proteomics | Profiling of protein expression in neuronal cells exposed to the compound. | Discovery of protein targets related to neurodegenerative diseases or psychiatric disorders. |

| Metabolomics | Assessment of metabolic shifts in liver cells after compound administration. | Understanding the compound's metabolic fate and potential for drug-induced liver injury. |

Exploration of Novel Therapeutic Areas for this compound Based Compounds

The piperidine (B6355638) nucleus is a versatile scaffold present in a wide array of therapeutic agents, suggesting that derivatives of this compound could be explored for various diseases. ajchem-a.comencyclopedia.pub The structural similarity to known pharmacologically active molecules provides a rationale for investigating several therapeutic avenues.

Given that many piperidine derivatives exhibit activity in the central nervous system (CNS), future research could focus on developing analogs of this compound for neurological and psychiatric conditions. encyclopedia.pubnih.gov For example, modifications of the acetic acid side chain or substitutions on the piperidine ring could lead to compounds with affinity for specific CNS receptors, such as those implicated in Alzheimer's disease, schizophrenia, or depression. ajchem-a.comencyclopedia.pub Furthermore, the piperidine moiety is found in potent analgesics, and therefore, derivatives of this compound could be screened for their potential as novel pain management agents.

The anticancer properties of piperidine-containing compounds are also well-documented. nih.gov Research could be directed towards synthesizing and evaluating a library of this compound derivatives for their cytotoxic effects against various cancer cell lines.

Table 2: Potential Therapeutic Areas for this compound Derivatives

| Therapeutic Area | Rationale Based on Piperidine Scaffolds | Potential Molecular Targets |

| Neurodegenerative Diseases | Presence in drugs for Alzheimer's disease like Donepezil. encyclopedia.pub | Acetylcholinesterase, Butyrylcholinesterase, Beta-secretase 1 (BACE1). encyclopedia.pub |

| Psychiatric Disorders | Core structure in antipsychotics like Melperone. nih.gov | Dopamine receptors, Serotonin receptors. ijrrjournal.comresearchgate.net |

| Pain Management | Essential feature of opioid analgesics like morphine. | Mu-opioid receptors. |

| Oncology | Found in various anticancer agents. nih.gov | Various kinases, Matrix metalloproteinases. nih.gov |

| Infectious Diseases | Antimicrobial and antifungal properties of piperidine derivatives. biointerfaceresearch.comacgpubs.org | Bacterial and fungal enzymes. |

Challenges and Opportunities in this compound Translational Research

Translating a promising chemical compound from the laboratory to clinical application is a complex process fraught with challenges. For a novel compound like this compound, these hurdles would need to be systematically addressed.

A primary challenge is the potential for off-target effects and toxicity. The piperidine ring, while a common feature in many drugs, can also contribute to adverse effects. Thorough preclinical safety and toxicology studies would be essential. Another significant challenge lies in optimizing the pharmacokinetic properties of any lead compounds derived from this compound. This includes ensuring adequate absorption, distribution, metabolism, and excretion (ADME) profiles to achieve therapeutic concentrations at the target site without causing systemic toxicity.

However, these challenges also present opportunities. The development of novel synthetic methodologies could streamline the production of derivatives and facilitate structure-activity relationship (SAR) studies. news-medical.net Furthermore, the use of advanced drug delivery systems could help overcome pharmacokinetic challenges, for instance, by enabling targeted delivery to specific tissues or facilitating passage across the blood-brain barrier for CNS-active compounds. The lack of existing research also means there is a significant opportunity to establish novel intellectual property.

Unanswered Questions and Future Perspectives in the Academic Study of this compound

The most significant unanswered question surrounding this compound is its fundamental biological activity. As there is a scarcity of published research on this specific molecule, its pharmacological profile remains unknown. Future academic pursuits should aim to address the following key questions:

What are the primary biological targets of this compound and its simple derivatives? Initial screening against a broad panel of receptors, enzymes, and ion channels would be a crucial first step.

Does this compound exhibit any significant in vitro or in vivo activity in disease models? Testing in models of cancer, neurodegeneration, or inflammation could reveal its therapeutic potential.

What is the structure-activity relationship for this chemical series? Systematic modification of the N-methyl group, the acetic acid side chain, and the piperidine ring would be necessary to understand how structural changes influence biological activity.

Could the acetic acid moiety serve as a bioisostere for other functional groups? Investigating this could open up new avenues for drug design based on this scaffold. nih.govresearchgate.net

Q & A

Q. What are the common synthetic routes for preparing 2-(1-Methylpiperidin-2-yl)acetic acid?

The synthesis typically involves functionalizing the piperidine ring. A standard approach includes:

- Alkylation or acylation of 1-methylpiperidine derivatives with acetic acid precursors. For example, reacting 1-methylpiperidin-2-ylmethanol with oxidizing agents to form the carboxylic acid moiety.

- Condensation reactions using activated esters (e.g., ethyl chloroacetate) followed by hydrolysis under acidic or basic conditions .

- Purification via recrystallization or column chromatography, with structural confirmation using NMR (¹H/¹³C) and mass spectrometry .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies proton environments (e.g., methyl groups on piperidine at δ ~1.2–1.5 ppm, carboxylic acid protons at δ ~10–12 ppm). ¹³C NMR confirms carbonyl carbons (~170–175 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., C₈H₁₅NO₂: calc. 157.1103, observed 157.1108) .

- Melting Point and HPLC : Purity is assessed via melting point consistency and HPLC retention time matching reference standards .

Q. What safety precautions are recommended when handling piperidine derivatives like this compound?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers address challenges in the stereoselective synthesis of this compound enantiomers?

- Chiral Catalysts : Use asymmetric hydrogenation with Ru-BINAP complexes to induce stereochemistry at the piperidine ring .

- Chiral Auxiliaries : Temporarily attach groups like Evans oxazolidinones to direct stereochemistry during acylation, followed by cleavage .

- Resolution Techniques : Separate enantiomers via diastereomeric salt formation using chiral bases (e.g., cinchona alkaloids) .

Q. What strategies improve reaction yields during the acylation of 1-methylpiperidine intermediates?

- Temperature Control : Maintain reactions at 0–5°C to minimize side reactions (e.g., over-alkylation).

- Activating Agents : Use coupling reagents like DCC (dicyclohexylcarbodiimide) or EDCI to enhance acetic acid activation .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) improve nucleophilicity of the piperidine nitrogen .

Q. How can computational methods guide the design of this compound derivatives with enhanced bioactivity?

- Molecular Docking : Screen derivatives against target proteins (e.g., neurotransmitter receptors) to predict binding affinity.

- QSAR Modeling : Correlate structural features (e.g., logP, steric bulk) with biological activity to prioritize synthetic targets .

- DFT Calculations : Analyze transition states to optimize reaction pathways for novel derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.